molecular formula C12H12N4 B1314901 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 792952-99-9

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1314901
CAS No.: 792952-99-9
M. Wt: 212.25 g/mol
InChI Key: FPVIDOYHNCLVCH-UHFFFAOYSA-N
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Description

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound features a 5-aminopyrazole core, an important heterocyclic template with a long history of application in the pharmaceutical and agrochemical industries . The structure is characterized by a 2,6-dimethylphenyl group at the 1-position and a cyano (CN) substituent at the 4-position, which influences its physicochemical properties and reactivity . The primary value of this compound lies in its role as a versatile synthetic building block. The presence of both an amino group and a nitrile group on the pyrazole ring makes it an ideal precursor for the synthesis of more complex heterocyclic systems . Researchers utilize 5-aminopyrazoles in cyclocondensation reactions with 1,3-dielectrophiles to prepare fused, nitrogen-rich bicyclic heterocycles such as pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, which are common scaffolds in many biologically active molecules . While specific biological data for this exact analog may be limited, compounds within this structural class have demonstrated a wide spectrum of pharmacological activities in research settings. Pyrazole derivatives, particularly 5-aminopyrazoles, have been extensively investigated as potential enzyme inhibitors , anticancer agents , and anti-inflammatory compounds . The 5-aminopyrazole system is found in potent inhibitors of critical signaling kinases like Aurora and cyclin-dependent kinases (CDK), which are important targets in oncology research . This product is intended For Research Use Only and is not for human or veterinary use. Researchers can employ this compound to explore new chemical space in combinatorial library generation for drug target screening or as a key intermediate in the synthetic routes of potential therapeutic agents.

Properties

IUPAC Name

5-amino-1-(2,6-dimethylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-4-3-5-9(2)11(8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVIDOYHNCLVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of amidrazones with activated nitriles. One common method includes the reaction of N-arylbenzamidrazones with ethyl 2-cyano-3-ethoxybut-2-enoate in ethanol, catalyzed by triethylamine. This reaction proceeds through a regioselective pathway to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carbonitrile group.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Biological Activities

Research has indicated that 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated that this compound possesses anticancer properties. For instance:

  • Mechanism of Action : It is believed to inhibit specific enzymes involved in cancer cell proliferation.
  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted its effectiveness against certain cancer cell lines, showing promising results in inhibiting tumor growth.

Anti-inflammatory Properties

The compound also shows potential as an anti-inflammatory agent:

  • Research Findings : In vitro studies have indicated that it can reduce inflammation markers in cell cultures.
  • Application : This property could be beneficial in developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

This compound has been tested for antimicrobial activity against various pathogens:

  • Results : Studies have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable candidate in medicinal chemistry:

Drug Development

The compound's ability to modulate biological pathways positions it as a candidate for drug development targeting:

  • Cancer therapies
  • Anti-inflammatory drugs
  • Antimicrobial agents

Agrochemicals

In agriculture, compounds similar to this compound are being explored for their potential use as herbicides or fungicides due to their biological activity against pests and pathogens.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbonitrile Derivatives

Substituent Effects on Physical and Chemical Properties

The substituents on the pyrazole ring significantly alter physical properties and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents Melting Point (°C) Synthesis Yield Key Properties/Applications References
5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile 2,6-dimethylphenyl N/A N/A High steric hindrance; research chemical
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-dihydropyrano-pyrazole-5-carbonitrile (3s) 2-chlorophenyl, 3-methoxyphenyl 170.7–171.2 80% Dihydropyrano-pyrazole scaffold; potential biological activity
5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile 2-chloroethyl N/A N/A Crystal structure with hydrogen bonding; density 1.440 Mg/m³
5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile 4-methylphenyl N/A N/A Safety data available; industrial/research uses
Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) 2,6-dichloro-4-(trifluoromethyl)phenyl N/A N/A Broad-spectrum pesticide

Key Observations:

  • Steric and Electronic Effects: The 2,6-dimethylphenyl group in the target compound imposes greater steric hindrance compared to 4-methylphenyl (e.g., in ) or 2-chlorophenyl (e.g., in ). This may reduce reactivity in nucleophilic substitutions but enhance stability.
  • Synthesis Yields: Compound 3s (80% yield) demonstrates efficient synthesis using Fe₃O₄@Ti-MOF catalysts, suggesting that substituent choice (e.g., methoxy groups) and reaction conditions influence yields .
  • Crystal Packing: The 2-chloroethyl analog forms hydrogen bonds involving the amino group, leading to specific molecular arrangements . In contrast, the 2,6-dimethylphenyl group likely disrupts hydrogen bonding, favoring van der Waals interactions instead.

Biological Activity

5-Amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 792952-99-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrazole derivative exhibits potential as an anti-inflammatory, anticancer, and antimicrobial agent. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C12H12N4C_{12}H_{12}N_{4}, with a molecular weight of 212.25 g/mol. Its structure includes a pyrazole ring substituted with an amino group and a carbonitrile group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂N₄
Molecular Weight212.25 g/mol
CAS Number792952-99-9
Chemical StructureStructure

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. A study evaluated various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231). The findings suggested that certain derivatives enhanced the cytotoxic effects of doxorubicin, indicating potential for combination therapy in resistant cancer types .

Key Findings:

  • Cell Lines Tested: MCF-7 and MDA-MB-231.
  • Methodology: Combination Index method to assess synergistic effects.
  • Results: Enhanced cytotoxicity when combined with doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Pyrazole derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. In particular, certain derivatives demonstrated a high selectivity index for COX-2 over COX-1, suggesting reduced gastrointestinal side effects compared to traditional NSAIDs .

Key Findings:

  • Selectivity: High selectivity for COX-2.
  • Safety Profile: Minimal degenerative changes in histopathological studies.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A series of pyrazole derivatives were synthesized and tested against various bacterial strains. The results indicated that some derivatives exhibited significant antibacterial activity, making them candidates for further development as antimicrobial agents .

Key Findings:

  • Bacterial Strains Tested: Various strains including resistant types.
  • Activity Level: Significant antibacterial activity observed.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance efficacy and selectivity for target enzymes or receptors.

Notable SAR Insights:

  • Amino Group Positioning: The presence of an amino group at position 5 enhances anticancer activity.
  • Substituents on Aromatic Ring: Methyl substitutions at positions 2 and 6 on the phenyl ring improve anti-inflammatory properties.

Case Study 1: Breast Cancer Treatment

A recent study explored the efficacy of this compound in breast cancer treatment. The compound was tested in vitro alongside doxorubicin in resistant cell lines. The results demonstrated that the combination therapy significantly improved cell death rates compared to doxorubicin alone .

Case Study 2: Inflammation Models

In another study focusing on inflammation, researchers utilized carrageenan-induced paw edema models to evaluate the anti-inflammatory effects of this compound. The results indicated that it effectively reduced edema compared to control groups, supporting its therapeutic potential in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for 5-amino-1-(2,6-dimethylphenyl)-1H-pyrazole-4-carbonitrile?

The compound is typically synthesized via cyclocondensation of substituted aniline derivatives with cyanoacetate intermediates. For example, analogous pyrazole-4-carbonitriles are prepared by reacting substituted anilines (e.g., 2,4-dichloroaniline) with ethyl cyanoacetate and formaldehyde under controlled conditions, followed by diazotization, hydrogenation, and condensation steps . For the 2,6-dimethylphenyl variant, similar protocols apply, with adjustments to substituent compatibility (e.g., avoiding steric hindrance from methyl groups). Key intermediates are purified via column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Determines molecular conformation and intermolecular interactions (e.g., dihedral angles between aromatic rings, hydrogen bonding). For example, in related pyrazole carbonitriles, XRD reveals dihedral angles of ~74° between phenyl rings and intramolecular N–H⋯O bonds .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify substituent environments. Peaks at δ ~8.55 ppm (pyrazole C–H) and δ ~112–149 ppm (aromatic carbons) are characteristic .
  • Mass spectrometry : High-resolution EI-MS confirms molecular weight (e.g., [M⁺] at m/z 134.0337 for a pyrazole-4-carbonitrile analog) .

Q. What purification strategies are effective for pyrazole-4-carbonitriles?

  • Flash chromatography : Silica gel with gradient elution (e.g., cyclohexane:ethyl acetate 0–35%) removes by-products .
  • Recrystallization : Ethanol/acetone (1:1) mixtures yield high-purity crystals suitable for XRD .
  • Dry-loading on Celite : Minimizes decomposition during solvent evaporation .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents (e.g., 2,6-dimethylphenyl)?

  • Temperature control : Heating at 343 K for 4.5 hours improves cyclization efficiency .
  • Catalyst selection : Trifluoroacetic acid (TFA) aids in azide coupling reactions, achieving 85% yield in triazole-pyrazole hybrids .
  • Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates .

Q. Table 1. Representative Spectral Data for Pyrazole-4-carbonitriles

TechniqueObservations (Example Compound)Reference
¹H NMR (DMSO-d₆)δ 8.55 (s, pyrazole C–H), δ 13.66 (s, NH)
¹³C NMR (DMSO-d₆)δ 112.3 (C≡N), δ 149.3 (aromatic C)
HRMS (EI)[M⁺] m/z 134.0337 (C₄H₂N₆)
IR (ATR)2242 cm⁻¹ (C≡N), 2138 cm⁻¹ (N₃)

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionYieldReference
Temperature343 K (4.5 hours)73.95%
SolventDMSO85%
CatalystTFA (10 equiv)85%

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